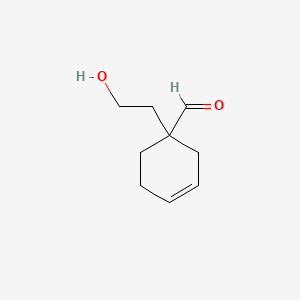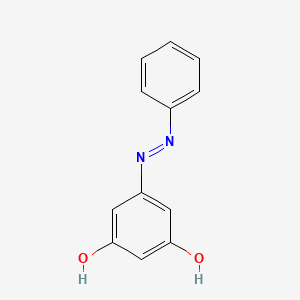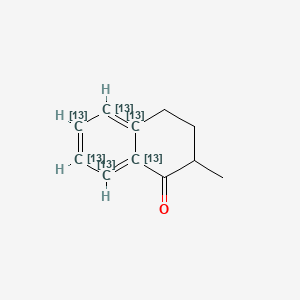
2-Methyl-1-tetralone-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of 2-Methyl-1-tetralone involves a synthetic route that includes hydrogen drawing and methylation of 1-tetralone. The process uses methyl trifluoroacetate, methyl p-benzenesulfonate, or methyl bromide as methylation reagents . The reaction conditions are optimized to avoid the need for ultralow temperature reactions and column chromatography, resulting in a high yield of 84.3% .
化学反应分析
2-Methyl-1-tetralone-13C6 undergoes various chemical reactions, including oxidation and hydroxylation. One notable reaction is the aerobic α-hydroxylation in imidazol-based ionic liquids, which produces significant products . The reaction conditions involve the use of 1-alkyl-3-methylimidazolium tetrafluoroborates, and the local polarity in ionic liquids plays a crucial role in influencing the reaction rate .
科学研究应用
2-Methyl-1-tetralone-13C6 is widely used in scientific research, particularly in proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it is used in the synthesis of pharmaceutical intermediates and chemical raw materials . The compound’s unique labeling with carbon-13 makes it valuable for tracing and analyzing metabolic pathways in biological systems .
作用机制
The mechanism of action of 2-Methyl-1-tetralone-13C6 involves its interaction with specific molecular targets and pathways. In the context of aerobic α-hydroxylation, the local polarity in ionic liquids affects the activation of the compound, influencing the reaction rate and product formation . The mesoscopic structures in ionic liquids play a crucial role in the distribution and activation of this compound .
相似化合物的比较
2-Methyl-1-tetralone-13C6 can be compared with other tetralone derivatives, such as 1-tetralone and 2-methyl-1-tetralone. While 1-tetralone serves as the precursor in the synthesis of this compound, the latter’s unique labeling with carbon-13 distinguishes it from other similar compounds . This labeling enhances its utility in research applications, particularly in tracing and analyzing metabolic pathways .
Conclusion
This compound is a valuable compound in scientific research, particularly in proteomics and metabolic studies. Its unique labeling with carbon-13 and its ability to undergo various chemical reactions make it a versatile tool in the synthesis of pharmaceutical intermediates and the study of molecular interactions.
属性
分子式 |
C11H12O |
|---|---|
分子量 |
166.17 g/mol |
IUPAC 名称 |
2-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3/i2+1,3+1,4+1,5+1,9+1,10+1 |
InChI 键 |
GANIBVZSZGNMNB-PBZDKDNVSA-N |
手性 SMILES |
CC1CC[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O |
规范 SMILES |
CC1CCC2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


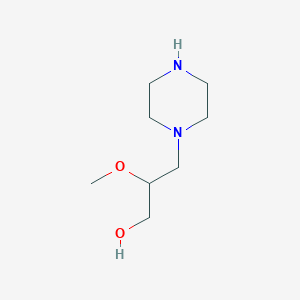
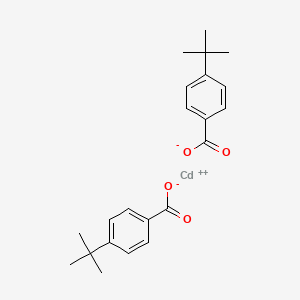
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)
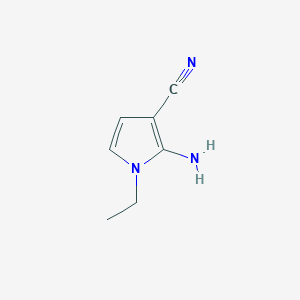
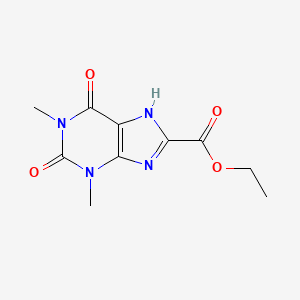
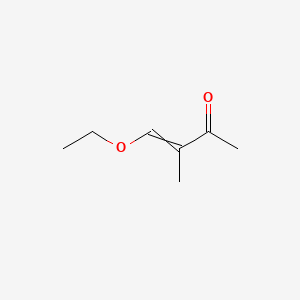
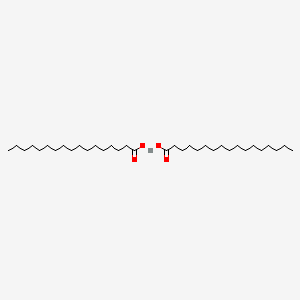
![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)
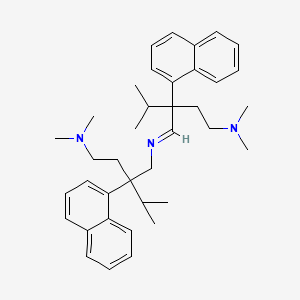
![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)

